beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Brand Name: Vulcanchem
CAS No.: 104809-32-7
VCID: VC0009925
InChI: InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1
SMILES: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K]
Molecular Formula: C21H27K2N7O14P2
Molecular Weight: 741.6 g/mol

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

CAS No.: 104809-32-7

VCID: VC0009925

Molecular Formula: C21H27K2N7O14P2

Molecular Weight: 741.6 g/mol

* For research use only. Not for human or veterinary use.

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt - 104809-32-7

Description

β-Nicotinamide adenine dinucleotide, reduced dipotassium salt, commonly known as NADH, is a crucial coenzyme found in all living cells and is central to metabolism . As a dinucleotide, NADH consists of two nucleotides joined through their phosphate groups; one contains an adenine nucleobase, and the other contains nicotinamide . NADH primarily functions in redox reactions, carrying electrons between molecules . It exists in two forms: NAD+ (oxidized) and NADH (reduced), with NADH acting as a reducing agent by donating electrons . This process is essential for energy production, particularly in the electron transport chain, where NADH provides electrons to facilitate ATP synthesis through oxidative phosphorylation . Beyond energy metabolism, NADH also participates in various cellular processes, including DNA repair and stress responses .

NADH is utilized in enzyme cycling assays to amplify the detection of biologically relevant enzymes or metabolites, even when present in low concentrations . Its ability to be easily detected in biological samples makes it valuable in various diagnostic tests, such as those for glutamate dehydrogenase and lactate dehydrogenase . The compound continuously cycles between its oxidized (NAD+) and reduced (NADH) forms, enabling sustained electron transfer without being consumed .

A similar compound, nicotinamide adenine dinucleotide phosphate (NADP), shares a similar chemical structure with NADH but has a phosphate group at the C-2′ position of the adenosyl moiety . NADP also exists in two forms, NADP+ and NADPH, and primarily functions as a reducing agent in anabolic metabolism, such as in the Calvin cycle, as well as in lipid and nucleic acid synthesis .

CAS No. 104809-32-7
Product Name beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
Molecular Formula C21H27K2N7O14P2
Molecular Weight 741.6 g/mol
IUPAC Name dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
Standard InChI InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1
Standard InChIKey UMJWDCRRGAZCFU-WUEGHLCSSA-L
SMILES C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K]
Canonical SMILES C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]
PubChem Compound 91872703
Last Modified Sep 13 2023

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